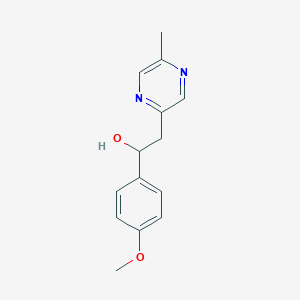
1,3-Propanedione,1-(4-methoxyphenyl)-2,2-dimethyl-3-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanedione,1-(4-methoxyphenyl)-2,2-dimethyl-3-phenyl- is a diketone compound known for its unique chemical properties and applications. It is often used as an intermediate in the synthesis of various organic compounds and has significant relevance in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Propanedione,1-(4-methoxyphenyl)-2,2-dimethyl-3-phenyl- can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base, followed by the addition of phenylmagnesium bromide. The reaction conditions typically include a temperature range of 0-5°C and a reaction time of 2-3 hours .
Industrial Production Methods
In industrial settings, the compound is produced using a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
1,3-Propanedione,1-(4-methoxyphenyl)-2,2-dimethyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,3-Propanedione,1-(4-methoxyphenyl)-2,2-dimethyl-3-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
The mechanism by which 1,3-Propanedione,1-(4-methoxyphenyl)-2,2-dimethyl-3-phenyl- exerts its effects involves its ability to form stable complexes with various metal ions. This property makes it useful in catalysis and as a ligand in coordination chemistry. The molecular targets and pathways involved include interactions with enzymes and proteins, leading to changes in their activity and function .
相似化合物的比较
Similar Compounds
- 1,3-Bis(4-methoxyphenyl)-1,3-propanedione
- 1,3-Propanedione, 1-(4-methoxyphenyl)-3-[4-(methylthio)phenyl]-
- Avobenzone
Uniqueness
1,3-Propanedione,1-(4-methoxyphenyl)-2,2-dimethyl-3-phenyl- stands out due to its unique combination of functional groups, which confer specific reactivity and stability. Its ability to form stable metal complexes and undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications .
属性
CAS 编号 |
71591-81-6 |
|---|---|
分子式 |
C18H18O3 |
分子量 |
282.3 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)-2,2-dimethyl-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C18H18O3/c1-18(2,16(19)13-7-5-4-6-8-13)17(20)14-9-11-15(21-3)12-10-14/h4-12H,1-3H3 |
InChI 键 |
DQDUHZXNQRKBGV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[Oxo(phenyl)acetyl]phenyl cyanate](/img/structure/B14455387.png)
![Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14455396.png)








![(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde](/img/structure/B14455474.png)
![2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol](/img/structure/B14455476.png)


